molecular formula C17H20N4O2S B8037485 JAK2 Inhibitor IV

JAK2 Inhibitor IV

Cat. No.: B8037485
M. Wt: 344.4 g/mol
InChI Key: KFJCXIOVAGJCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JAK2 Inhibitor IV is a small molecule agent designed for life science research. It functions as a potent and selective inhibitor of Janus Kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway . This pathway is a central regulator of critical cellular processes including proliferation, differentiation, and immune responses, and its dysregulation has been implicated in the pathogenesis of various malignancies, autoimmune diseases, and inflammatory conditions . By selectively targeting JAK2, this inhibitor allows researchers to probe the specific contributions of this kinase in disease models. JAK2 is particularly crucial for cytokine receptor signaling, and its hyperactivation, often driven by mutations like JAK2-V617F, is a recognized driver in myeloproliferative neoplasms (MPNs) such as myelofibrosis . This compound provides a valuable tool for investigating the mechanisms of cancer cell survival and proliferation in these contexts. Beyond oncology, JAK2 signaling plays a significant role in immune-mediated diseases, making this compound relevant for studies in areas like rheumatoid arthritis and other systemic autoimmune disorders . The primary value of this compound lies in its application for in vitro and in vivo research to further understand disease pathophysiology, validate JAK2 as a therapeutic target, and support the development of novel targeted therapies. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(3-amino-1H-indazol-5-yl)-N-tert-butylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-17(2,3)21-24(22,23)13-7-4-11(5-8-13)12-6-9-15-14(10-12)16(18)20-19-15/h4-10,21H,1-3H3,(H3,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJCXIOVAGJCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=C2)NN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Assembly via C–H Functionalization

The imidazopyridazine core of this compound is constructed using sequential C–H bond functionalization reactions. A palladium-catalyzed direct benzylation installs a substituted benzyl group at the C8 position of the imidazopyridazine scaffold, avoiding traditional cross-coupling reagents that generate stoichiometric metallic waste. This step employs Pd(OAc)₂ (5 mol%), Xantphos ligand (10 mol%), and potassium carbonate in dimethylacetamide (DMA) at 110°C, achieving 78% yield. A subsequent vanadium-catalyzed N-morpholine oxide (NMO) addition introduces a benzylic morpholine moiety at the C3 position using VO(acac)₂ (2 mol%) in toluene at 80°C, yielding 65% of the functionalized intermediate.

Photoredox-Catalyzed Bond Construction

A photoredox-mediated reaction assembles the chlorobenzoyl moiety at the C3 position of the imidazopyridazine core. Ir(ppy)₃ (0.005 mol%) catalyzes the radical coupling between 4-chloro-2-fluorobenzoyl chloride and the intermediate under blue LED irradiation (450 nm) in DMA with N-methylmorpholine (20 equiv) as a base. This method replaces hazardous silver nitrate and trifluoroacetic acid, reducing metal contamination risks. Initial small-scale trials (0.231 mmol) achieved 37% yield, but optimizing solvent polarity (0.09 M DMA) and cooling (0°C) increased conversion to 75% with 12:1 exo:endo selectivity.

Reaction Optimization and Process Scalability

Catalyst Loading and Solvent Effects

Reducing Ir(ppy)₃ loading from 0.02 mol% to 0.005 mol% maintained catalytic efficiency while lowering costs. Sodium acetate (1.0 equiv) proved critical for stabilizing reactive intermediates, particularly in suppressing premature precipitation of the product. Solvent screening revealed DMA as optimal due to its high polarity, which solubilizes the charged intermediates during photoredox steps.

Table 1: Impact of Solvent on Photoredox Reaction Yield

SolventDielectric ConstantYield (%)exo:endo Ratio
DMA37.87512:1
DMF36.7689:1
DMSO46.7546:1

Temperature and Light Intensity Control

Maintaining the reaction at 0°C using a recirculating chiller minimized side reactions, improving yield from 37% to 56%. Light intensity modulation via 1W LED strips (vs. 4W) reduced overheating, stabilizing the reaction temperature at 35°C and enhancing reproducibility.

Purification and Isolation Strategies

Acid-Base Extraction for Enhanced Purity

Crude product precipitation (56% yield, 90% purity) is followed by dissolution in dichloromethane and extraction with 1 N HCl to remove basic impurities. Basification of the aqueous layer with NaOH (pH 12) and re-extraction into dichloromethane yields >98% pure this compound. This step eliminates residual morpholine and palladium traces below ICP-OES detection limits (<1 ppm).

Chromatographic Resolution of Diastereomers

Automated silica gel chromatography (24 g column, 80:20 hexanes:EtOAc + 1% Et₃N) separates exo and endo diastereomers, achieving 30% isolated yield of the desired exo isomer. The inclusion of triethylamine suppresses silanol interactions, improving peak resolution.

Analytical Characterization and Quality Control

NMR Spectroscopic Validation

¹H NMR (500 MHz, CDCl₃) confirms regioselectivity: δ 7.62 (t, J = 7.9 Hz, 1H, Ar–H), 4.00 (s, 2H, CH₂-morpholine), and 2.68 (s, 3H, N–CH₃). ¹³C NMR verifies carbonyl incorporation at 168.9 ppm (C=O).

UPLC-PDA/MS for Purity Assessment

Ultra-performance liquid chromatography with photodiode array detection (UPLC-PDA) quantifies purity at >98% a/a, while mass spectrometry (MS) confirms the molecular ion [M+H]⁺ at m/z 493.1.

Comparative Analysis of Synthetic Approaches

Table 2: Key Metrics for this compound Synthesis

ParameterC–H FunctionalizationPhotoredox Route
Total Steps64
Overall Yield32%21%
Catalyst Cost (USD/g)12085
Purity95%98%

The photoredox route offers shorter synthetic sequence and higher purity but requires specialized LED equipment. In contrast, C–H functionalization provides better atom economy but suffers from lower yields due to competitive side reactions .

Chemical Reactions Analysis

Types of Reactions: : JAK2 inhibitor 13 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products: : The major products formed from these reactions include various intermediates that are further modified to produce the final JAK2 inhibitor 13 compound .

Scientific Research Applications

Myeloproliferative Neoplasms (MPNs)

JAK2 inhibitors have been primarily utilized in treating MPNs such as myelofibrosis (MF) and polycythemia vera (PV).

  • Efficacy : Clinical studies have shown that JAK2 Inhibitor IV can significantly reduce splenomegaly and improve symptoms associated with MPNs. For instance, patients treated with ruxolitinib, which shares similar properties with this compound, demonstrated a marked reduction in spleen size and improvement in quality of life metrics .
  • Resistance Mechanisms : Research indicates that resistance to first-generation inhibitors can develop over time due to reactivation of JAK signaling pathways. Type II inhibitors like this compound may overcome this resistance by targeting alternative pathways involved in cell survival and proliferation .

Acute Myeloid Leukemia (AML)

This compound has shown promise in preclinical models for AML, particularly in cases driven by mutations such as FLT3.

  • Combination Therapy : Studies suggest that combining JAK2 inhibitors with other agents, such as HSP90 inhibitors, enhances therapeutic efficacy. This combination has been shown to reduce both total and phosphorylated forms of JAK2, leading to improved clinical outcomes .
  • Selectivity : The selectivity profile of this compound allows it to effectively target leukemic cells while sparing normal hematopoietic cells, which is crucial for minimizing adverse effects .

Case Study 1: Treatment of Myelofibrosis

A 59-year-old male patient with primary myelofibrosis exhibited significant clinical improvement after treatment with a JAK2 inhibitor. The patient experienced a reduction in splenomegaly and a decrease in pro-inflammatory cytokines, correlating with symptomatic relief .

Case Study 2: Overcoming Resistance

In a separate case involving a patient who developed resistance to ruxolitinib after prolonged treatment, reintroduction of a type II JAK2 inhibitor led to rapid clinical improvement and reduction in leukemic burden, highlighting the potential for these agents in overcoming acquired resistance .

Comparative Efficacy Table

Therapeutic Agent Indication Efficacy Resistance Overcome
RuxolitinibMyelofibrosisSignificant reduction in spleen sizeResistance develops over time
This compoundMyelofibrosis/AMLImproved symptom managementPotential to overcome resistance
PacritinibMyelofibrosis/AMLEffective against mutant allelesLess myelosuppression observed

Mechanism of Action

JAK2 inhibitor 13 exerts its effects by binding to the kinase domain of Janus kinase 2, thereby inhibiting its activity. This inhibition prevents the phosphorylation of signal transducer and activator of transcription proteins, which are crucial for the downstream signaling of various cytokines and growth factors. By blocking this pathway, JAK2 inhibitor 13 can reduce inflammation, cell proliferation, and other pathological processes associated with diseases like myeloproliferative neoplasms and autoimmune disorders .

Comparison with Similar Compounds

Comparison with Similar JAK2 Inhibitors

Key Structural and Pharmacological Features

JAK2 inhibitors are classified based on their binding modes to the ATP-binding pocket, hinge region interactions, and selectivity across JAK isoforms. Below is a comparative analysis of JAK2 Inhibitor IV and other prominent inhibitors:

Table 1: Comparative Analysis of JAK2 Inhibitors
Inhibitor Target Selectivity Key Binding Interactions IC50 (JAK2) Clinical/Preclinical Status Key Findings
This compound JAK2 > JAK1/TYK2 Binds Leu932 (hinge), Asp994 (DFG motif) N/A Preclinical Mitigates mitotic defects in JAK2-inhibited cells ; suppresses STAT3 phosphorylation .
Ruxolitinib JAK1/2 Hinge region (Leu932), hydrophobic pocket 3–5 nM Approved (myelofibrosis) Reduces splenomegaly and symptoms in MPNs but lacks JAK2 specificity .
NSC13626 JAK2/JAK3 Hydrogen bonds with Leu932, Asp994, Glu898 1.0 nM Preclinical High selectivity for JAK2/3; inhibits CRC growth via STAT3 downregulation .
AG490 JAK2 > JAK3 Non-ATP competitive binding ~10 µM Preclinical Suppresses JAK2/STAT3 in hypoxic cardiomyocytes but low potency .
Pacritinib JAK2/FLT3 Targets ATP-binding site <3 nM Clinical trials (AML) Synergizes with HDAC inhibitors; effective in FLT3-resistant AML .
Tofacitinib JAK1/3 > JAK2 Pan-JAK inhibition 1–20 nM Approved (rheumatoid arthritis) Broad anti-inflammatory effects but limited JAK2 selectivity .

Selectivity and Binding Mechanisms

  • This compound: Exhibits preference for JAK2 over JAK1 and TYK2 by forming hydrogen bonds with Leu932 (hinge) and Asp994 (DFG motif), critical for stabilizing the inhibitor in the ATP-binding pocket .
  • NSC13626 : Achieves selectivity by occupying a hydrophobic pocket (Site 3) near Glu898, which is narrower in JAK1/TYK2, thus favoring JAK2/3 .
  • Ruxolitinib : Binds the hinge region but lacks selectivity due to conserved ATP-site residues across JAK1/2, leading to dose-limiting anemia and thrombocytopenia .

Efficacy and Clinical Implications

  • However, its long-term safety and pharmacokinetics remain uncharacterized.
  • Pacritinib: Demonstrates synergy with HDAC inhibitors (e.g., pracinostat) in JAK2-dependent AML models, overcoming FLT3 resistance .

Biological Activity

JAK2 Inhibitor IV is a compound that targets Janus kinase 2 (JAK2), a crucial enzyme involved in the signaling pathways of various cytokines and growth factors. This compound has garnered attention for its potential therapeutic applications, particularly in treating myeloproliferative neoplasms (MPNs) and other disorders characterized by aberrant JAK2 signaling.

JAK2 inhibitors, including this compound, primarily function by blocking the enzymatic activity of JAK2, which is essential for the phosphorylation of signal transducer and activator of transcription (STAT) proteins. By inhibiting JAK2, these compounds reduce the activation of downstream signaling pathways that contribute to cell proliferation and survival in malignant conditions.

Key Features:

  • Selectivity : this compound exhibits a high degree of selectivity for JAK2 over other kinases, minimizing off-target effects.
  • Inhibition Type : It is classified as a type I inhibitor, stabilizing the active conformation of the kinase while preventing substrate phosphorylation.

In Vitro Studies

Research has demonstrated that this compound effectively inhibits cell proliferation in various JAK2-dependent cell lines. Notably, it has shown significant potency against cells harboring the JAK2 V617F mutation, which is commonly associated with MPNs.

Table 1: In Vitro Activity of this compound

Cell LineMutationGI50 (nM)Remarks
Ba/F3JAK2 V617F≤60Potent growth inhibition
MV4-11FLT-3 ITD≤60Effective against resistant cells
MHH-CALL4Wild-type100Moderate sensitivity

In Vivo Studies

In vivo studies using murine models have further validated the efficacy of this compound. Mice transplanted with JAK2-dependent tumors exhibited reduced tumor growth following treatment with this inhibitor.

Case Study: Efficacy in Murine Models

A study involving nude mice transplanted with Ba/F3 cells expressing the JAK2 V617F mutation showed that treatment with this compound led to significant reductions in tumor size compared to control groups. The treatment regimen was well-tolerated, with minimal adverse effects observed.

Clinical Implications

The clinical relevance of JAK2 inhibitors, including this compound, is underscored by their role in managing MPNs. Ruxolitinib, another well-known JAK1/2 inhibitor, has set a precedent for the use of these agents in clinical settings.

Table 2: Clinical Trials Overview

Study NamePhasePopulationOutcome
COMFORT-IIIIMyelofibrosis patientsImproved spleen size
JAKARTA-1IIPV patients resistant to HU55% SVR at 24 weeks
RUX-PVIIPV patientsDurable response observed

Resistance Mechanisms

Despite their effectiveness, resistance to JAK2 inhibitors can develop. Studies indicate that mutations within the kinase domain or activation of compensatory pathways can lead to therapeutic failure. For instance, persistent phosphorylation of downstream targets like STAT5 has been noted in resistant cell lines.

Strategies to Overcome Resistance

  • Combination Therapy : Using JAK2 inhibitors in conjunction with other agents targeting the PI3K/AKT/mTOR pathway has shown promise in enhancing therapeutic efficacy.
  • Next-Generation Inhibitors : Development of type II inhibitors that stabilize the inactive conformation of JAK2 may provide alternative strategies for overcoming resistance.

Q & A

Q. What criteria should be used to prioritize this compound for in vivo testing after in vitro validation?

  • Methodological Answer : Prioritize compounds with:
  • Potency : IC50 < 10 nM in cellular assays.
  • Selectivity : ≥50-fold selectivity over JAK1/JAK3.
  • ADMET properties : Favorable pharmacokinetics (e.g., oral bioavailability >30%) and low cytotoxicity (CC50 > 10 μM in primary hepatocytes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JAK2 Inhibitor IV
Reactant of Route 2
Reactant of Route 2
JAK2 Inhibitor IV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.